molecular formula C17H14N4O4 B11330498 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Cat. No.: B11330498
M. Wt: 338.32 g/mol
InChI Key: MXBUQPVDQJLSQO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is an organic compound characterized by the presence of an oxadiazole ring, a nitrobenzamide group, and a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under acidic or basic conditions.

    Attachment of the Nitrobenzamide Group: The oxadiazole intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of additional functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structural features.

Industry

    Materials Science: Employed in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity.

    Catalysis: It can act as a ligand, coordinating with metal centers to facilitate catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide
  • N-[4-(3,4-dimethylphenyl)-1,2,5-thiadiazol-3-yl]-4-nitrobenzamide

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H14N4O4/c1-10-3-4-13(9-11(10)2)15-16(20-25-19-15)18-17(22)12-5-7-14(8-6-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)

InChI Key

MXBUQPVDQJLSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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